molecular formula C24H24N2S2 B14634727 Quinoline, 8,8'-dithiobis[2-(1-methylethyl)- CAS No. 54421-20-4

Quinoline, 8,8'-dithiobis[2-(1-methylethyl)-

Cat. No.: B14634727
CAS No.: 54421-20-4
M. Wt: 404.6 g/mol
InChI Key: HFUZWDOFGZSICC-UHFFFAOYSA-N
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Description

Quinoline, 8,8’-dithiobis[2-(1-methylethyl)- is a heterocyclic aromatic compound with a molecular formula of C18H12N2S2 and a molecular weight of 320.4 g/mol. This compound is part of the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives often involves various methods, including the Friedländer synthesis, which combines aniline derivatives with carbonyl compounds under acidic or basic conditions . Another common method is the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent .

Industrial Production Methods

Industrial production of quinoline derivatives typically employs catalytic processes to ensure high yields and purity. For instance, the use of cobalt oxide as a catalyst in the aerobic dehydrogenation of tetrahydroquinolines to quinolines has been reported to be effective under mild conditions .

Chemical Reactions Analysis

Types of Reactions

Quinoline, 8,8’-dithiobis[2-(1-methylethyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction often involves the use of oxidizing agents like potassium permanganate or chromium trioxide to convert quinoline derivatives into their corresponding N-oxides.

    Reduction: Reduction reactions typically use reagents like lithium aluminum hydride to convert quinoline N-oxides back to quinolines.

    Substitution: Substitution reactions can occur at different positions on the quinoline ring, often facilitated by reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride

    Substituting agents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, reduced quinolines, and various substituted quinoline derivatives .

Scientific Research Applications

Quinoline, 8,8’-dithiobis[2-(1-methylethyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as an anticancer, antimalarial, and antimicrobial agent.

    Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of quinoline, 8,8’-dithiobis[2-(1-methylethyl)- involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can interact with DNA, leading to the disruption of replication and transcription processes .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler analog with a single nitrogen atom in the ring.

    Isoquinoline: Similar to quinoline but with the nitrogen atom in a different position.

    8-Aminoquinoline: Contains an amino group at the 8-position, making it more reactive in certain chemical reactions.

Uniqueness

Quinoline, 8,8’-dithiobis[2-(1-methylethyl)- is unique due to the presence of two sulfur atoms, which can form disulfide bonds.

Properties

CAS No.

54421-20-4

Molecular Formula

C24H24N2S2

Molecular Weight

404.6 g/mol

IUPAC Name

2-propan-2-yl-8-[(2-propan-2-ylquinolin-8-yl)disulfanyl]quinoline

InChI

InChI=1S/C24H24N2S2/c1-15(2)19-13-11-17-7-5-9-21(23(17)25-19)27-28-22-10-6-8-18-12-14-20(16(3)4)26-24(18)22/h5-16H,1-4H3

InChI Key

HFUZWDOFGZSICC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(C=CC=C2SSC3=CC=CC4=C3N=C(C=C4)C(C)C)C=C1

Origin of Product

United States

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